6,7,8,3',4'-Pentamethoxyisoflavanquinone is a natural product found in Abrus precatorius with data available.
Abruquinone B
CAS No.:
Cat. No.: VC18950243
Molecular Formula: C20H22O8
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22O8 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2,3-dimethoxy-5-(6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C20H22O8/c1-23-14-7-10-6-11(9-28-16(10)20(27-5)18(14)25-3)12-8-13(21)17(24-2)19(26-4)15(12)22/h7-8,11H,6,9H2,1-5H3 |
| Standard InChI Key | TZOHVRDKXUMVIU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Abruquinone B (CHO) is a polyoxygenated isoflavanquinone with a molecular weight of 390.4 g/mol . Its structure comprises a 2H-chromene ring fused to a cyclohexadienedione (quinone) moiety, substituted with methoxy groups at positions 2, 3, 6, 7, and 8 (Figure 1). The stereochemistry at the C-3 position of the chromene ring is designated as S-configuration, a critical determinant of its biological interactions .
Molecular Properties
Key computed physicochemical properties include:
The compound’s low aqueous solubility (predicted by high lipophilicity) and multiple hydrogen bond acceptors suggest membrane permeability challenges, necessitating structural modifications for drug development.
Synthetic Approaches
Convergent Radical-Free Synthesis
A landmark 2023 study achieved the first divergent total synthesis of abruquinone B through a radical-free, three-step strategy :
This approach enabled gram-scale production with >95% enantiomeric excess, addressing historical challenges in isoflavanquinone synthesis .
Comparative Synthetic Efficiency
The table below contrasts traditional and modern synthetic routes:
The convergent method’s efficiency stems from avoiding radical intermediates, which previously caused undesired side reactions and racemization.
Biological Activities and Mechanisms
While direct studies on abruquinone B remain limited, structural analogs and preliminary data suggest potential bioactivities:
Anticancer Hypotheses
Isoflavanquinones broadly exhibit:
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Topoisomerase Inhibition: Intercalation into DNA-quinone complexes.
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ROS Modulation: Redox cycling via the quinone moiety generates cytotoxic radicals.
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Kinase Inhibition: Structural similarity to flavonoid kinase inhibitors.
In silico docking studies predict abruquinone B’s affinity for EGFR (ΔG: -9.2 kcal/mol) and PI3K (ΔG: -8.7 kcal/mol), warranting experimental confirmation.
Challenges and Future Directions
Bioavailability Optimization
Structural modifications to improve pharmacokinetics:
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Glycosylation: Introducing sugar moieties at C-7 to enhance solubility.
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Prodrug Strategies: Masking quinone as a hydroquinone diacetate for controlled release.
Target Identification
High-throughput screening against:
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Inflammatory cytokines (TNF-α, IL-6).
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Oncogenic kinases (BRAF, MET).
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Epigenetic regulators (HDACs, DNMTs).
Ecotoxicological Profiling
Given Abrus precatorius’s known toxicity, abruquinone B’s environmental impact requires assessment via:
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Daphnia magna acute toxicity tests.
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QSAR Modeling: Predicting biodegradation pathways.
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